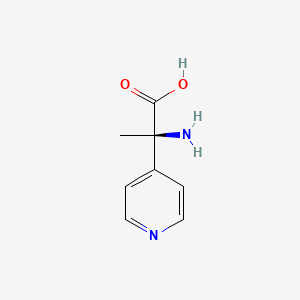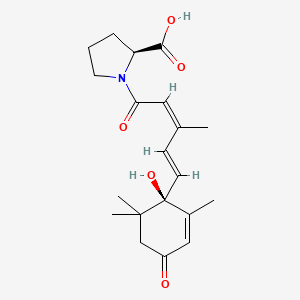
(+)-cis,trans-Abscisic Acid-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-cis,trans-Abscisic Acid-L-proline is a compound that combines the properties of abscisic acid and L-proline Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-proline is an amino acid known for its role in protein synthesis and structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-proline typically involves the hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This enzymatic reaction is carried out in water, with the presence of Fe(II) ions and α-ketoglutarate as essential cofactors . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
For large-scale production, the enzymatic hydroxylation method is preferred due to its efficiency and selectivity. The process involves continuous supplementation of Fe(II) ions and α-ketoglutarate to maintain the stability of the enzyme and ensure consistent product quality . The final product is purified using silica gel chromatography, with an amino protection strategy to improve the resolution of isomer products .
化学反应分析
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique structure of the compound, which combines the properties of abscisic acid and L-proline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound
科学研究应用
(+)-cis,trans-Abscisic Acid-L-proline has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-proline involves its interaction with specific molecular targets and pathways. Abscisic acid is known to bind to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes . L-proline, on the other hand, plays a role in protein synthesis and structure, as well as in maintaining cellular redox homeostasis . The combination of these two molecules results in a compound that can modulate multiple pathways and exert diverse biological effects.
相似化合物的比较
Similar Compounds
L-proline: A non-essential amino acid with key roles in protein structure and cellular metabolism.
Abscisic acid: A plant hormone involved in stress responses and developmental processes.
Hydroxyprolines: Derivatives of proline with hydroxyl groups, used as chiral building blocks in organic synthesis.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-proline is unique due to its combination of abscisic acid and L-proline, resulting in a compound with properties and potential applications that are distinct from those of its individual components. The presence of both abscisic acid and L-proline in a single molecule allows it to modulate multiple pathways and exert diverse biological effects, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C20H27NO5 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H27NO5/c1-13(10-17(23)21-9-5-6-16(21)18(24)25)7-8-20(26)14(2)11-15(22)12-19(20,3)4/h7-8,10-11,16,26H,5-6,9,12H2,1-4H3,(H,24,25)/b8-7+,13-10-/t16-,20-/m0/s1 |
InChI 键 |
IFWLZCDJPIGOIX-FQNZMDHPSA-N |
手性 SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N2CCC[C@H]2C(=O)O)/C)O)(C)C |
规范 SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)N2CCCC2C(=O)O)C)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


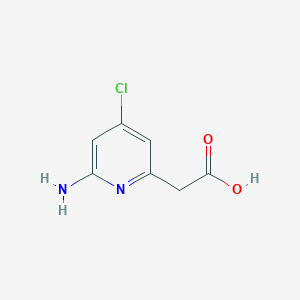
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
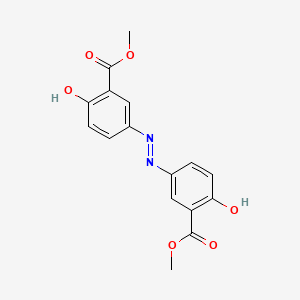
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
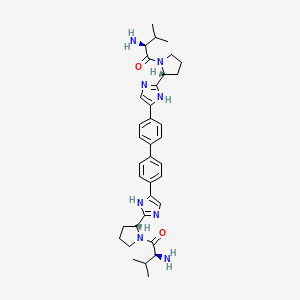
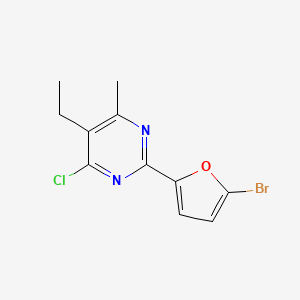

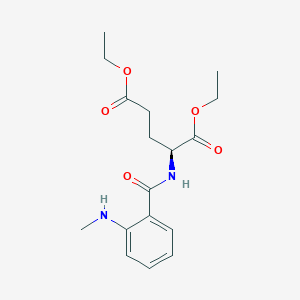

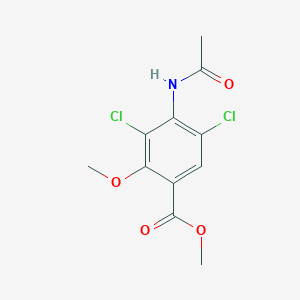
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
